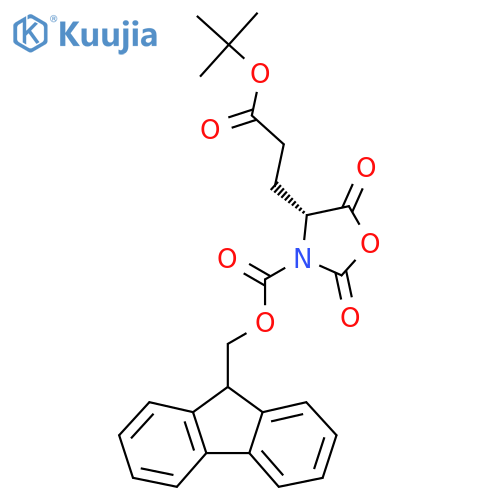Cas no 129288-39-7 (FMOC-GLU(OTBU)-NCA)

FMOC-GLU(OTBU)-NCA structure
商品名:FMOC-GLU(OTBU)-NCA
CAS番号:129288-39-7
MF:C25H25NO7
メガワット:451.468507528305
CID:898084
FMOC-GLU(OTBU)-NCA 化学的及び物理的性質
名前と識別子
-
- fmoc-L-glutamic acid 5-tert-butyl ester N-carboxy anhydride
- (S)-(9H-fluoren-9-yl)methyl 4-(3-(tert-butoxy)-3-oxopropyl)-2,5-dioxooxazolidine-3-carboxylate
- FMOC-GLU(OTBU)-NCA
- FMOC-GLU(OTBU)-N-CARBOXYANHYDRIDE
- FMOC-GLUTAMIC ACID 5-TERBUTYL ESTER NCA
- (S)-(9H-fluoren-9-yl)methyl 4-(3-tert-butoxy-3-oxopropyl)-2,5-dioxooxazolidine-3-carboxylate
- CID 133124902
- 4-Oxazolidinepropanoic acid, 3-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,5-dioxo-, 1,1-dimethylethyl ester, (S)- (9CI)
-
- インチ: 1S/C25H25NO7/c1-25(2,3)33-21(27)13-12-20-22(28)32-24(30)26(20)23(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3/t20-/m1/s1
- InChIKey: LZHSBNWTERFJGF-HXUWFJFHSA-N
- ほほえんだ: O(C(N1C(=O)OC([C@H]1CCC(=O)OC(C)(C)C)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 766
- トポロジー分子極性表面積: 99.2
じっけんとくせい
- 密度みつど: 1.292±0.06 g/cm3(Predicted)
- ゆうかいてん: 120-123 °C
- ふってん: 555.4±42.0 °C(Predicted)
- PSA: 99.21000
- LogP: 4.34270
- 酸性度係数(pKa): -3.42±0.40(Predicted)
FMOC-GLU(OTBU)-NCA 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM493128-5g |
(S)-(9H-Fluoren-9-yl)methyl4-(3-(tert-butoxy)-3-oxopropyl)-2,5-dioxooxazolidine-3-carboxylate |
129288-39-7 | 97% | 5g |
$846 | 2024-08-02 | |
| Chemenu | CM493128-1g |
(S)-(9H-Fluoren-9-yl)methyl4-(3-(tert-butoxy)-3-oxopropyl)-2,5-dioxooxazolidine-3-carboxylate |
129288-39-7 | 97% | 1g |
$282 | 2024-08-02 |
FMOC-GLU(OTBU)-NCA 関連文献
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
129288-39-7 (FMOC-GLU(OTBU)-NCA) 関連製品
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 81216-14-0(7-bromohept-1-yne)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
